Technical Whitepaper: (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile (CAS 1401031-38-6)
Technical Whitepaper: (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile (CAS 1401031-38-6)
A Core Intermediate in the Synthesis of the Biased Opioid Agonist Oliceridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, with CAS number 1401031-38-6, is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a key building block in the synthesis of Oliceridine (TRV130), a novel, potent, and intravenously administered µ-opioid receptor agonist. Oliceridine is distinguished by its mechanism of "biased agonism," offering a promising therapeutic profile for the management of moderate to severe acute pain with a potentially improved side-effect profile compared to conventional opioids. This technical guide provides an in-depth overview of the synthesis, properties, and critical application of this intermediate in the production of Oliceridine.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
| Property | Value |
| CAS Number | 1401031-38-6 |
| Molecular Formula | C₁₆H₂₀N₂O |
| Molecular Weight | 256.34 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | ≥98% (typical) |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Synthesis and Experimental Protocols
The synthesis of Oliceridine involves a multi-step sequence, with the formation and subsequent modification of the spirocyclic core being a critical phase. (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is a pivotal intermediate in this pathway.
Synthesis of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
Caption: Retrosynthetic analysis of Oliceridine highlighting the key intermediate.
Experimental Protocol: Reduction of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile to the Corresponding Amine
A crucial step in the synthesis of Oliceridine is the reduction of the nitrile group of the target intermediate to a primary amine. The following protocol is based on established synthetic routes for Oliceridine.
Reaction Scheme:
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile → (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethan-1-amine
Materials and Reagents:
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(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
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Raney Nickel (slurry in water)
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Ammonia (7N solution in methanol)
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Ethanol
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Hydrogen gas
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Autoclave vessel
Procedure:
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Charge an autoclave vessel with (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile and a 7N solution of ammonia in methanol.
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Stir the resulting solution at ambient temperature for 15 minutes.
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Carefully add a slurry of Raney Nickel in water to the reaction mixture.
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Seal the autoclave and purge with hydrogen gas.
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Pressurize the vessel with hydrogen gas (pressure may vary depending on the scale and specific optimization) and stir the reaction mixture at room temperature for 12 hours.
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Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
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Filter the reaction mixture to remove the Raney Nickel catalyst.
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Concentrate the filtrate under reduced pressure to yield the crude (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethan-1-amine.
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The crude product can be purified by appropriate methods, such as column chromatography, if necessary.
Quantitative Data:
Table 2: Representative Data for the Reduction of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
| Parameter | Value |
| Starting Material | (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile |
| Reducing Agent | Raney Nickel / H₂ |
| Solvent | Methanolic Ammonia, Ethanol |
| Reaction Time | 12 hours |
| Temperature | Room Temperature |
| Typical Yield | ~94% |
Role in Oliceridine and Mechanism of Action
The amine product derived from (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile undergoes a subsequent reductive amination with 3-methoxythiophene-2-carbaldehyde to yield Oliceridine.
Oliceridine's therapeutic potential stems from its "biased agonism" at the µ-opioid receptor, a G-protein coupled receptor (GPCR).
Caption: Signaling pathways of conventional vs. biased opioid agonists.
Traditional opioids like morphine activate the µ-opioid receptor, leading to the stimulation of two primary downstream signaling pathways:
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G-protein signaling pathway: This pathway is primarily responsible for the desired analgesic effects.
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β-arrestin recruitment pathway: This pathway is associated with many of the undesirable side effects of opioids, such as respiratory depression and constipation.
Oliceridine is termed a "biased agonist" because it preferentially activates the G-protein signaling pathway while only weakly engaging the β-arrestin pathway. This biased signaling is hypothesized to provide effective analgesia with a reduced incidence of severe opioid-related adverse events.
Conclusion
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is a non-trivial chiral intermediate that is indispensable for the synthesis of the innovative analgesic, Oliceridine. Its stereochemistry and functional groups are precisely tailored for the efficient construction of the final active pharmaceutical ingredient. Understanding the synthesis and properties of this intermediate is crucial for researchers and professionals involved in the development and manufacturing of next-generation opioid therapeutics. The continued investigation into biased agonists like Oliceridine holds significant promise for improving the safety and efficacy of pain management.
